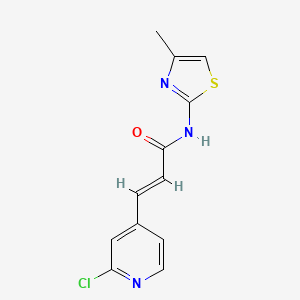
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H10ClN3OS and its molecular weight is 279.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, a compound with the CAS number 1424624-64-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN3OS, with a molecular weight of 279.75 g/mol. The compound features a thiazole ring and a chloropyridine moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃OS |
| Molecular Weight | 279.75 g/mol |
| CAS Number | 1424624-64-5 |
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit significant biological activity, particularly in inhibiting enzymes relevant to various diseases. The following mechanisms have been proposed for this compound:
- Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions .
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains .
- Anticancer Properties : Some studies indicate potential anticancer effects due to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:
- AChE Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against AChE, indicating significant inhibitory potential .
Case Studies
- Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, administration of compounds with similar structures resulted in improved memory performance and reduced AChE activity . This suggests that this compound may have therapeutic implications for cognitive disorders.
- Antimicrobial Testing : Laboratory tests revealed that derivatives of thiazole showed efficacy against several bacterial strains, supporting the hypothesis that this compound could possess similar antimicrobial properties .
Eigenschaften
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIELVVQUCNLV-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














